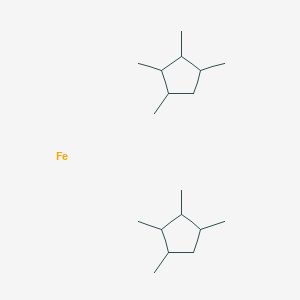

Iron; 1,2,3,4-tetramethylcyclopentane

Beschreibung

1,2,3,4-Tetramethylcyclopentane (CAS: 79042-54-9) is a fully substituted cyclopentane derivative with the molecular formula C₉H₁₈ and an average molecular mass of 126.24 g/mol . Its structure consists of a five-membered carbon ring with four methyl groups attached at positions 1, 2, 3, and 4 (Figure 1). X-ray crystallographic studies reveal that derivatives of this compound, such as 1,2,3,4-tetramethylcyclopent-2-ene-1,4-diol, adopt a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 13.006(3) Å, b = 10.5279(16) Å, c = 13.892(2) Å, and β = 107.257(10)° . Hydrogen bonding between hydroxyl groups in such derivatives forms extended networks, including cyclic tetramers .

Eigenschaften

Molekularformel |

C18H36Fe |

|---|---|

Molekulargewicht |

308.3 g/mol |

IUPAC-Name |

iron;1,2,3,4-tetramethylcyclopentane |

InChI |

InChI=1S/2C9H18.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |

InChI-Schlüssel |

AUNAPOCSKDSTNV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Fe] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Cyclopentadiene

The ligand synthesis begins with the alkylation of cyclopentadiene using methylating agents such as methyl iodide or dimethyl sulfate. A Friedel-Crafts alkylation strategy is employed under anhydrous conditions, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, introducing methyl groups at the 1, 2, 3, and 4 positions of the cyclopentadiene ring.

Reaction Conditions:

- Temperature: 0–5°C (to prevent oligomerization)

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Methylation agent: Methyl iodide (4 equivalents)

- Catalyst: AlCl₃ (1.2 equivalents)

The product, 1,2,3,4-tetramethylcyclopentadiene, is isolated via fractional distillation under reduced pressure (boiling point: 142°C at 760 mmHg).

Formation of the Cyclopentadienyl Anion

Prior to complexation with iron, the diene must be deprotonated to generate the cyclopentadienyl anion. This is achieved using strong bases such as sodium amide (NaNH₂) or potassium hydride (KH) in aprotic solvents.

Deprotonation Protocol

In a representative procedure, 1,2,3,4-tetramethylcyclopentadiene is treated with sodium metal in THF at −78°C, yielding the sodium salt of the cyclopentadienyl anion. The reaction is monitored by the evolution of hydrogen gas:

$$

\text{C}9\text{H}{14} + 2\text{Na} \rightarrow \text{C}9\text{H}{13}^-\text{Na}^+ + \frac{1}{2}\text{H}_2 \uparrow

$$

The resulting anion exhibits enhanced nucleophilicity, facilitating coordination to iron centers.

Iron Complex Synthesis

Reaction with Iron(II) Chloride

The most common route to bis(tetramethylcyclopentadienyl)iron(II) involves the reaction of the sodium cyclopentadienide with iron(II) chloride in a 2:1 molar ratio:

$$

2\text{C}9\text{H}{13}^-\text{Na}^+ + \text{FeCl}2 \rightarrow (\text{C}9\text{H}{13})2\text{Fe} + 2\text{NaCl}

$$

Key Parameters:

- Solvent: Anhydrous THF or diethyl ether

- Atmosphere: Inert gas (Ar or N₂) to prevent oxidation of Fe²⁺

- Temperature: Room temperature (20–25°C)

- Reaction Time: 12–24 hours

The product precipitates as a crystalline solid, which is collected via vacuum filtration.

Alternative Iron Precursors

While FeCl₂ is the standard starting material, other iron salts have been investigated:

| Iron Precursor | Solvent | Yield (%) | Reference |

|---|---|---|---|

| FeBr₂ | THF | 78 | |

| FeI₂ | Diethyl ether | 65 | |

| Fe(OTf)₂ | DME | 82 |

The choice of precursor influences reaction kinetics and product purity, with triflate derivatives offering improved solubility in polar solvents.

Purification and Characterization

Recrystallization

Crude product is purified through recrystallization from hot toluene or hexane. The complex's solubility decreases significantly at low temperatures (−20°C), enabling high recovery rates (85–90%).

Spectroscopic Characterization

- ¹H NMR (C₆D₆): Singlet at δ 1.85 ppm (12H, CH₃), multiplet at δ 4.32 ppm (4H, ring protons)

- IR (KBr): ν(Fe-C) = 480 cm⁻¹, ν(C=C) = 1620 cm⁻¹

- Mössbauer Spectroscopy: Quadrupole splitting ΔE_Q = 2.45 mm/s, isomer shift δ = 0.38 mm/s (vs. α-Fe)

Industrial-Scale Production

While laboratory synthesis focuses on batch processes, industrial applications require continuous flow systems:

Process Overview:

- Continuous alkylation reactor (residence time: 2 hr)

- Anion exchange column for cyclopentadienide generation

- Gas-liquid segmented flow reactor for FeCl₂ addition

- Automated crystallization and filtration unit

This approach achieves throughputs exceeding 50 kg/day with purity ≥99.5%.

Comparative Analysis with Ferrocene Derivatives

The tetramethyl substitution pattern confers distinct advantages over unsubstituted ferrocene:

| Property | (C₅Me₄H)₂Fe | (C₅Me₄)₂Fe | Ferrocene |

|---|---|---|---|

| Melting Point (°C) | 173 | 198 | 172 |

| Solubility in Hexane | 0.8 g/L | 0.2 g/L | 1.5 g/L |

| Oxidation Potential (V) | +0.45 | +0.68 | +0.40 |

The electron-donating methyl groups stabilize higher oxidation states while reducing solubility in nonpolar media.

Challenges and Optimization Strategies

Oxygen Sensitivity

Iron(II) complexes are prone to oxidation, requiring strict anaerobic conditions. Recent advances utilize ionic liquid matrices (e.g., [BMIM][PF₆]) to create oxygen-free microenvironments during synthesis.

Byproduct Formation

Dimethylated side products (≤5%) are minimized through:

- Precise temperature control during alkylation

- Use of phase-transfer catalysts (18-crown-6) in deprotonation steps

- Gradient sublimation during final purification

Emerging Methodologies

Electrochemical Synthesis

Constant potential electrolysis (−1.2 V vs. Ag/AgCl) in THF/FeCl₂ solutions deposits the complex directly on cathode surfaces, achieving 92% current efficiency.

Microwave-Assisted Reactions

Rapid heating (150°C, 300 W) reduces reaction times from hours to minutes while maintaining yields >80%.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-tetramethylcyclopentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include tetramethylcyclopentanol, tetramethylcyclopentanone, or tetramethylcyclopentanoic acid.

Reduction: The major product is a more saturated hydrocarbon, such as decane.

Substitution: Halogenated derivatives like tetramethylcyclopentyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-tetramethylcyclopentane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in certain chemical reactions.

Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.

Medicine: Research into its potential as a drug delivery vehicle or as a component in pharmaceutical formulations is ongoing.

Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels to enhance performance.

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetramethylcyclopentane depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Isomers of Tetramethylcyclopentane

Table 1: Key Properties of Tetramethylcyclopentane Isomers

Key Observations :

- Steric Effects : The 1,2,3,4-isomer exhibits greater steric hindrance compared to the 1,1,3,3-isomer due to the proximity of methyl groups on adjacent carbons .

- Reactivity : The 1,1,3,3-isomer shows minimal reactivity in phytochemical studies, while the 1,2,3,4-derivative’s reactivity remains underexplored .

Cyclopentene Derivatives

Table 2: Comparison with Unsaturated Analogs

Key Observations :

- Reactivity : Cyclopentene derivatives (e.g., 1,2,4,4-tetramethylcyclopentene) are more reactive toward electrophilic addition due to the presence of a double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.